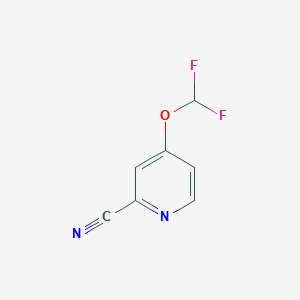![molecular formula C13H9NO3 B14854811 5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is an organic compound that features a benzodioxole moiety fused to a pyridine ring with an aldehyde functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-METHANOL.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of organic electronic materials.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
相似化合物的比较
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANONE: Shares the benzodioxole moiety but differs in the functional group and overall structure.
3,4-METHYLENEDIOXYCINNAMALDEHYDE: Similar in having a benzodioxole moiety and an aldehyde group but differs in the carbon chain length and position of the aldehyde.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications.
属性
分子式 |
C13H9NO3 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-3-11(6-14-5-9)10-1-2-12-13(4-10)17-8-16-12/h1-7H,8H2 |
InChI 键 |
JTCTYUHFPVKHLI-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



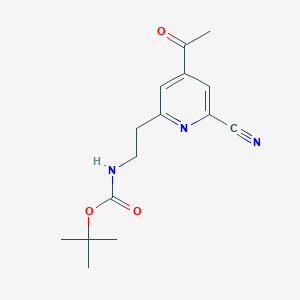

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

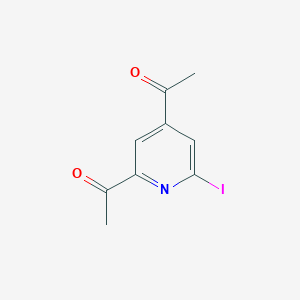
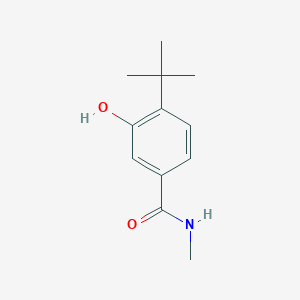
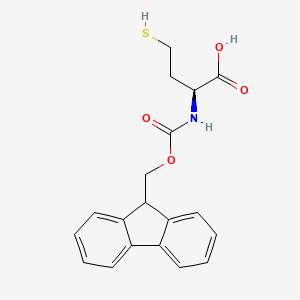
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
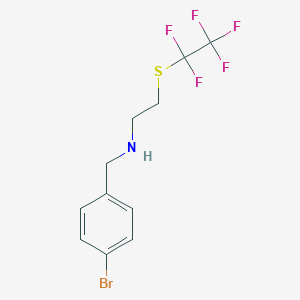
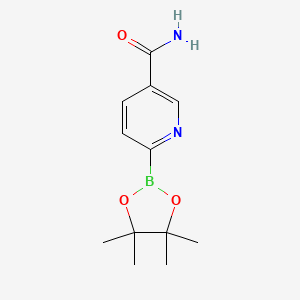
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
